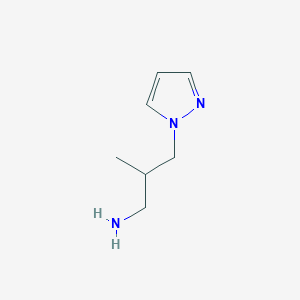

2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine

Description

Contextual Significance of Pyrazole-Containing Amines as Key Intermediates and Scaffolds in Modern Synthesis

Pyrazole-containing compounds are a prominent family of N-heterocycles due to their versatility as synthetic intermediates in the creation of important chemicals for biological, materials science, and industrial applications. mdpi.com The incorporation of an amine group, as seen in 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine, further enhances their utility. Aminopyrazoles are crucial building blocks in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. mdpi.comnih.gov

The synthesis of structurally diverse pyrazole (B372694) derivatives is a major focus for many research groups. mdpi.com The pyrazole ring can be constructed through classical cyclocondensation reactions of 1,3-biselectrophilic compounds with hydrazine (B178648) derivatives or via [3+2] cycloaddition reactions. mdpi.comorganic-chemistry.org The functionalization of the pyrazole ring, for instance with an aminoalkyl group, creates versatile scaffolds for further chemical modifications, allowing for the development of new compounds with tailored properties. mdpi.com

Historical and Current Research Trajectories of Pyrazole-Alkylamine Architectures

Historically, research into pyrazole derivatives has been driven by their significant pharmacological activities. mdpi.comresearchgate.net The pyrazole moiety is a core component of several commercially successful drugs. mdpi.com The development of synthetic methodologies to access a wide variety of substituted pyrazoles has been a continuous effort in organic chemistry. acs.orgnih.gov

Current research continues to build on this foundation, with a strong focus on creating novel pyrazole-alkylamine architectures for drug discovery and materials science. nih.gov Modern synthetic methods aim for efficiency, regioselectivity, and the use of environmentally friendly conditions. organic-chemistry.orgresearchgate.net Researchers are exploring the use of pyrazole-alkylamines as ligands in coordination chemistry and as building blocks for fluorescent materials and agrochemicals. mdpi.comglobalresearchonline.net The ability to modify the alkylamine side chain and the pyrazole ring allows for fine-tuning of the molecule's electronic and steric properties, making them attractive for a wide range of applications. mdpi.com

Academic Relevance of the this compound Moiety

The academic interest in this molecule lies in its potential as a chiral building block for the synthesis of more complex molecules. The primary amine group can be readily functionalized, and the pyrazole ring offers sites for substitution, allowing for the creation of a library of derivatives for screening in various applications. The methyl group on the propane (B168953) chain introduces a stereocenter, which is of particular interest in medicinal chemistry where enantiomeric purity can be crucial for biological activity.

Table 1: Physicochemical Properties of a Related Compound

While specific data for this compound is scarce, the properties of a closely related compound, N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine, can provide some insight.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃ | PubChem |

| Molecular Weight | 139.20 g/mol | PubChem nih.gov |

| XLogP3 | 0.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

This data is for N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine and is provided for illustrative purposes.

Overview of Research Gaps and Future Academic Inquiry in the Field

A significant research gap exists in the specific investigation of this compound. There is a lack of published studies detailing its synthesis, characterization, and exploration of its potential applications. This presents a clear opportunity for future academic inquiry.

Future research could focus on the following areas:

Development of efficient and stereoselective synthetic routes to access both enantiomers of this compound.

Detailed investigation of its chemical properties , including its reactivity and coordination chemistry with various metal ions.

Exploration of its biological activities by synthesizing a library of derivatives and screening them for anticancer, anti-inflammatory, or antimicrobial properties.

Investigation of its potential in materials science , for example, as a component of novel polymers or as a ligand for the development of new catalysts.

The study of this specific molecule could provide valuable insights into the structure-activity relationships of pyrazole-alkylamines and contribute to the broader field of heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKBHLMMLZCTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategically Designed Synthetic Pathways for 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine

The construction of the target molecule can be approached through several strategic disconnections, leading to either linear or convergent synthetic sequences. The choice of strategy depends on factors such as the availability of starting materials, desired stereochemical purity, and scalability.

Linear Synthesis: A linear approach involves the sequential construction of the molecule, typically starting with the pre-formed pyrazole (B372694) ring. A highly plausible and efficient linear strategy is the Michael addition of pyrazole to an appropriate α,β-unsaturated precursor, followed by functional group transformation. For instance, the reaction of pyrazole with methacrylonitrile (B127562), typically catalyzed by a base, would yield 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile. Subsequent reduction of the nitrile group, using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the desired primary amine, this compound. This approach is advantageous due to the commercial availability of pyrazole and methacrylonitrile.

Convergent Synthesis: Convergent strategies involve the independent synthesis of key fragments of the molecule, which are then coupled in a final step. This approach can be more efficient for complex molecules. organic-chemistry.org

Strategy A (N-Alkylation): This strategy involves the coupling of the pyrazole nucleus with a pre-functionalized three-carbon side chain. Pyrazole can be deprotonated with a suitable base (e.g., sodium hydride) to form the pyrazolide anion, which then acts as a nucleophile. The electrophilic partner would be a derivative of 2-methyl-3-halopropan-1-amine, where the amine functionality is protected (e.g., as a phthalimide (B116566) or tert-butoxycarbonyl (Boc) derivative). The final step would involve the deprotection of the amine group to yield the target compound.

Strategy B (Pyrazole Ring Formation): An alternative convergent approach involves forming the pyrazole ring as the final key step. This would require a precursor that already contains the aminopropane side chain. For example, a custom-synthesized 1,3-dicarbonyl compound bearing the protected 2-methyl-3-aminopropyl moiety could be condensed with hydrazine (B178648) in a classic Knorr-type pyrazole synthesis. jk-sci.com This method offers flexibility in introducing substituents on the pyrazole ring but may require a more complex synthesis of the initial dicarbonyl precursor.

Regioselectivity: Control of regioselectivity is crucial in pyrazole synthesis, particularly when using unsymmetrical starting materials. nih.gov

During Ring Formation: The condensation of an unsymmetrical 1,3-dicarbonyl compound with hydrazine or its derivatives can lead to two possible regioisomeric pyrazoles. nih.gov The reaction outcome can be directed by carefully selecting the reaction conditions, such as the solvent, temperature, and catalyst. For example, acid-catalyzed cyclocondensations often exhibit high regioselectivity. nih.gov A study on the reaction of 3-ethoxycyclobutanones with monosubstituted hydrazines using a Lewis acid catalyst demonstrated complete regioselectivity in the formation of the pyrazole ring. acs.orgacs.org

During N-Functionalization: While the N1 and N2 positions of the parent pyrazole are equivalent, they become distinct in substituted pyrazoles. The alkylation of a substituted pyrazole can yield a mixture of N1 and N2 isomers. The ratio of these products is influenced by steric and electronic factors, as well as the reaction conditions.

Stereoselectivity: The target molecule, this compound, possesses a stereocenter at the second carbon of the propane (B168953) chain. Achieving an enantiomerically pure product requires an asymmetric synthetic approach.

Chiral Pool Synthesis: A common strategy involves starting with a commercially available, enantiopure building block, such as (R)- or (S)-2-methyl-3-aminopropan-1-ol. The primary alcohol can be converted into a good leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution by the pyrazolide anion. The amine group would require protection throughout the sequence.

Asymmetric Catalysis: An enantioselective Michael addition of pyrazole to a prochiral acceptor like methyl methacrylate (B99206) or methacrylonitrile represents a more advanced approach. This reaction can be catalyzed by chiral organocatalysts, such as cinchona alkaloids, which have been successfully employed in the enantioselective synthesis of related pyrazole-containing heterocycles. nih.gov

Catalysis is fundamental to the modern synthesis of pyrazoles, offering enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. bohrium.commdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. amanote.com For the synthesis of chiral pyrazole-propanamines, organocatalysts can be employed to control the stereochemistry of key bond-forming steps.

The enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a tandem Michael addition and Thorpe-Ziegler reaction catalyzed by cinchona alkaloids. nih.gov This precedent highlights the potential of using chiral Brønsted base catalysts to facilitate the asymmetric conjugate addition of pyrazole to an α,β-unsaturated system, thereby establishing the chiral center of the 2-methylpropylamine side chain with high enantioselectivity.

| Catalyst Type | Example Catalyst | Reaction Type | Substrates | Key Feature |

| Cinchona Alkaloid | Cinchona Derivatives | Tandem Michael Addition | 2-Pyrazolin-5-ones, Benzylidenemalononitriles | Enantioselective synthesis of pyrazole-fused heterocycles. nih.gov |

| Nano-organocatalyst | Ferrite-Anchored Glutathione | Paal-Knorr Reaction | 1,3-Dicarbonyls, Hydrazines | Magnetically retrievable and reusable catalyst. jk-sci.com |

Transition-metal catalysis provides a diverse and powerful toolkit for the synthesis and functionalization of pyrazoles. researchgate.net While many applications focus on C-H functionalization or cross-coupling to attach aryl or vinyl groups, the principles can be extended to the synthesis of alkyl-substituted pyrazoles.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-N bonds, such as in the N-arylation of pyrazoles with aryl halides or triflates. nih.govorganic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis is particularly relevant, with methods developed for three-component synthesis of N-substituted pyrazoles nih.gov and the aerobic oxidative cyclization of unsaturated hydrazones. organic-chemistry.org Cu(I)-catalyzed amination has been shown to be favorable for coupling pyrazoles with alkylamines. nih.gov

Other Metals: Catalysts based on rhodium, rsc.org ruthenium, organic-chemistry.org and iron organic-chemistry.org have also been developed for various transformations, including C-H functionalization, hydrogen transfer reactions, and cycloadditions to afford a wide range of pyrazole derivatives.

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium | Cross-Coupling | Pyrazole, Aryl Triflates | N-Arylpyrazoles | organic-chemistry.org |

| Copper | Three-Component Cyclocondensation | β-dimethylamino vinyl ketones, Aryl Halides, Hydrazines | N-Substituted Pyrazoles | nih.gov |

| Rhodium(III) | [4 + 3] Annulation / C-H Functionalization | 1-Phenylpyrazolidinones, Propargyl Alcohols | Fused Benzodiazepines | rsc.org |

| Iron(III) | 1,3-Dipolar Cycloaddition | Hydrazones, Alkynes | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

| Ruthenium | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | Pyrazoles and 2-Pyrazolines | organic-chemistry.org |

Acid and base catalysis are foundational to many classical and modern methods for constructing the pyrazole core and introducing functional side chains.

Acid Catalysis: The most classic acid-catalyzed method for pyrazole synthesis is the Knorr reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.com This reaction can be promoted by various Brønsted or Lewis acids. More recent developments have demonstrated that Lewis acids such as tin(IV) chloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and titanium(IV) chloride (TiCl₄) can efficiently catalyze the reaction between 3-ethoxycyclobutanones and hydrazines, providing pyrazoles in high yields and with excellent regioselectivity. acs.orgacs.org These reactions often proceed smoothly at ambient temperature. acs.orgacs.org

Base Catalysis: Base-catalyzed reactions are particularly relevant for constructing the propanamine side chain of the target molecule. The Michael addition of pyrazole to an activated alkene like methacrylonitrile is a key example. This reaction can be promoted by a range of bases, from strong bases like sodium hydride to organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Additionally, bases are often employed in multicomponent reactions and 1,3-dipolar cycloadditions to generate the pyrazole ring system. nih.govorganic-chemistry.org For instance, the reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base provides a regioselective route to 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

Catalytic Systems in the Formation of Pyrazole-Propanamines

Derivatization and Selective Functionalization of the Amine Moiety

The primary amine group in this compound serves as a highly reactive and versatile nucleophilic handle. Its functionalization is paramount for modifying the compound's physicochemical properties and for linking it to other molecular fragments.

Rational Design of N-Substituted Derivatives

The rational design of N-substituted derivatives of this compound is a key strategy for developing new chemical entities with tailored properties. The primary amine allows for the introduction of a wide variety of substituents, which can modulate factors such as lipophilicity, hydrogen bonding capacity, and steric profile. For instance, the introduction of aromatic or heteroaromatic rings can be used to create ligands for metal catalysis or probes for biological systems. Alkyl chains of varying lengths can be introduced to systematically study structure-activity relationships in medicinal chemistry contexts. The design process often involves computational modeling to predict the conformational effects of new substituents and their potential interactions with a target receptor or catalyst.

Chemo- and Regioselective Amidations and Alkylations

The primary amine is the most nucleophilic and basic site in the molecule, far exceeding the pyrazole ring nitrogens in reactivity under most conditions. This inherent difference allows for excellent chemo- and regioselectivity in amidation and alkylation reactions.

Amidations: The amine reacts readily with a variety of acylating agents, such as acid chlorides, anhydrides, and activated esters, to form stable amide derivatives. These reactions are typically high-yielding and can be performed under mild conditions. For example, reaction with substituted benzoyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) affords the corresponding N-benzoyl amides. This transformation is fundamental for creating peptide mimics or introducing specific pharmacophores. Analogous structures, such as 3-(1H-pyrazol-1-yl)-N-propananilide derivatives, have been synthesized to explore their neuroprotective potential, showcasing the utility of this amidation strategy. turkjps.org

Alkylations: N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and ketones. Direct alkylation with one equivalent of an alkyl halide can lead to the secondary amine, though overalkylation to the tertiary amine is a common side reaction. To achieve mono-alkylation selectively, reductive amination is often the preferred method. This involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method provides clean, high-yield access to a diverse range of secondary amines.

The table below summarizes typical selective N-functionalization reactions.

| Reaction Type | Reagent | Solvent | Conditions | Product Type |

| Amidation | Acetyl Chloride | Dichloromethane (DCM), Triethylamine (TEA) | 0 °C to RT | N-acetamide |

| Amidation | Benzoic Anhydride | Tetrahydrofuran (THF) | Room Temperature | N-benzamide |

| Sulfonylation | Tosyl Chloride | Pyridine (B92270) | 0 °C to RT | N-tosylsulfonamide |

| Alkylation | Benzyl Bromide | Acetonitrile (MeCN), K₂CO₃ | Reflux | N-benzylamine (secondary) |

| Reductive Amination | Acetone, NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temperature | N-isopropylamine (secondary) |

| Urea Formation | Phenyl Isocyanate | Tetrahydrofuran (THF) | Room Temperature | N-phenylurea |

This table presents illustrative examples of reactions based on the known reactivity of primary amines.

Incorporation into Complex Molecular Architectures via Amine Reactivity

The amine functionality makes this compound a valuable building block for constructing more elaborate molecules. Its ability to form amide, sulfonamide, urea, and secondary or tertiary amine linkages allows for its covalent attachment to a wide range of substrates. For example, it can be incorporated into peptide chains, linked to polymeric supports for use in catalysis or solid-phase synthesis, or used as a key component in the synthesis of fused heterocyclic systems. In one synthetic approach, aminopyrazoles are reacted with 1,3-dielectrophiles to construct fused pyrazolo[1,5-a]pyrimidine (B1248293) systems, which are of significant interest in medicinal chemistry. mdpi.com The primary amine of the title compound could similarly participate in condensation reactions with diketones or ketoesters to forge new heterocyclic rings.

Modifications and Substituent Effects on the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle whose reactivity is influenced by the N-1 substituent and any additional groups on the carbon atoms of the ring.

Impact of Substitution Patterns on Pyrazole Reactivity

The electronic nature of substituents on the pyrazole ring significantly modulates its reactivity. The N-1 alkyl group of this compound is electron-donating by induction, which slightly increases the electron density of the ring compared to an unsubstituted pyrazole, enhancing its reactivity toward electrophiles.

The impact of substituents at the C3, C4, and C5 positions can be summarized as follows:

Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups at the C3 or C5 positions further increase the electron density of the ring, making it more susceptible to electrophilic attack, primarily at the C4 position.

Electron-Withdrawing Groups (EWGs) like nitro, cyano, or trifluoromethyl groups deactivate the ring toward electrophilic substitution. mdpi.com However, they increase the acidity of the ring protons and can activate the ring for nucleophilic aromatic substitution, particularly if a leaving group is present at the C3 or C5 position. nih.gov

The following table outlines the expected effects of substituents on the pyrazole ring's reactivity.

| Substituent Type at C3/C5 | Example | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Activating (directs to C4) | Deactivating |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃ | Deactivating | Activating (at C3/C5) |

| Halogen | -Cl, -Br | Deactivating, but ortho, para-directing (directs to C4) | Activates ring for SNAr if at C3/C5 |

Electrophilic and Nucleophilic Functionalization of the Pyrazole Ring

Electrophilic Aromatic Substitution: For 1-substituted pyrazoles, electrophilic aromatic substitution occurs with high regioselectivity at the C4 position. rrbdavc.org This is because the intermediates formed by attack at C3 or C5 would place a positive charge adjacent to the electron-deficient pyridine-like nitrogen (N2), which is energetically unfavorable.

Common electrophilic substitution reactions include:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like chloroform (B151607) or acetic acid readily installs a bromine or chlorine atom at the C4 position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. scribd.com

Vilsmeier-Haack Formylation: The use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) provides a direct route to 4-formyl-1-substituted pyrazoles. mdpi.com This aldehyde derivative is a versatile intermediate for further synthetic transformations. nih.gov

The table below provides examples of typical electrophilic substitution reactions on a 1-substituted pyrazole core.

| Reaction | Reagents | Electrophile | Position of Attack | Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitro-1-substituted pyrazole |

| Bromination | NBS / CHCl₃ | Br⁺ | C4 | 4-Bromo-1-substituted pyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | 1-Substituted pyrazole-4-sulfonic acid |

| Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | C4 | 1-Substituted pyrazole-4-carbaldehyde |

This table illustrates common reactions applicable to the pyrazole moiety of the title compound.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to the ring's electron-rich aromatic character. nih.gov However, the reaction can be facilitated under certain conditions:

Activation by EWGs: The presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo SNAr reactions, especially if a good leaving group like a halide is present at C3 or C5.

Reaction with Organometallics: Deprotonation with strong bases followed by reaction with an electrophile is a common strategy for functionalizing the pyrazole ring.

Via Aryne Intermediates: N-arylpyrazoles have been shown to react with aryne precursors through a mechanism involving nucleophilic attack followed by an intramolecular nucleophilic aromatic substitution. acs.org

Formation of Fused Heterocyclic Systems Containing Pyrazole (e.g., Pyrazolo[3,4-b]pyridines)

The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, from this compound is a multi-step process that requires the strategic functionalization of the pyrazole ring, followed by a cyclocondensation reaction to construct the fused pyridine ring. While a direct conversion is not documented, a plausible synthetic pathway can be designed based on established chemical transformations. This proposed route involves the initial protection of the primary amine, followed by nitration of the pyrazole ring, reduction to an aminopyrazole intermediate, and subsequent cyclization to form the desired pyrazolo[3,4-b]pyridine scaffold.

Proposed Synthetic Pathway

A rational, multi-step synthetic approach to a pyrazolo[3,4-b]pyridine derivative from this compound is proposed as follows:

Protection of the Primary Amine: The primary amine of the starting material is first protected to prevent its interference in the subsequent electrophilic substitution reaction. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Nitration of the Pyrazole Ring: The N-protected pyrazole is then subjected to nitration. Electrophilic nitration of N-alkylpyrazoles can yield a mixture of isomers. nih.gov The reaction conditions can be controlled to favor the formation of the 4-nitro or 5-nitro isomer. For the synthesis of pyrazolo[3,4-b]pyridines, the 5-nitro derivative is the desired intermediate. This can be achieved through careful selection of nitrating agents, such as a mixture of nitric acid and sulfuric acid, and control of the reaction temperature.

Reduction of the Nitro Group: The 5-nitro group on the pyrazole ring is then reduced to a 5-amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or by catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas (H₂). This step yields the crucial 5-aminopyrazole intermediate.

Cyclocondensation to form the Pyrazolo[3,4-b]pyridine Ring: The 5-aminopyrazole intermediate undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound to form the fused pyridine ring. nih.gov For example, reaction with acetylacetone (B45752) (2,4-pentanedione) in a suitable solvent, often under acidic conditions, will yield a dimethyl-substituted pyrazolo[3,4-b]pyridine. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Deprotection of the Primary Amine: In the final step, the Boc protecting group is removed from the primary amine on the side chain. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final pyrazolo[3,4-b]pyridine derivative.

The following table summarizes the proposed synthetic transformations:

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amine Protection | (Boc)₂O, Triethylamine, Dichloromethane | tert-butyl (2-methyl-3-(1H-pyrazol-1-yl)propyl)carbamate |

| 2 | Nitration | HNO₃, H₂SO₄, 0 °C | tert-butyl (2-methyl-3-(5-nitro-1H-pyrazol-1-yl)propyl)carbamate |

| 3 | Nitro Group Reduction | SnCl₂, HCl, Ethanol, reflux | tert-butyl (3-(5-amino-1H-pyrazol-1-yl)-2-methylpropyl)carbamate |

| 4 | Cyclocondensation | Acetylacetone, Acetic Acid, reflux | tert-butyl (3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-2-methylpropyl)carbamate |

| 5 | Amine Deprotection | Trifluoroacetic Acid, Dichloromethane | 3-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-2-methylpropan-1-amine |

This proposed synthetic route provides a viable method for the formation of pyrazolo[3,4-b]pyridines starting from this compound, utilizing a series of well-established and reliable organic transformations. The flexibility of the cyclocondensation step allows for the introduction of various substituents on the pyridine ring by choosing different 1,3-dicarbonyl compounds.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in the Synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine

While a specific, documented synthesis for this compound is not extensively reported in readily available literature, its structure suggests plausible synthetic routes based on established methods for N-alkylation of pyrazoles. A common and effective method involves the reaction of pyrazole (B372694) with a suitable alkylating agent under basic conditions or catalyzed by an acid.

One probable mechanism is the Brønsted acid-catalyzed N-alkylation using a trichloroacetimidate precursor. In this pathway, an appropriate alcohol, such as 2-methyl-3-hydroxypropan-1-amine (with the amine protected), would first be converted to a trichloroacetimidate. The pyrazole nitrogen then acts as a nucleophile, attacking the activated alkyl group in the presence of an acid catalyst like camphorsulfonic acid, leading to the formation of the N-alkylated pyrazole product. mdpi.com

Alternatively, a more traditional approach involves the deprotonation of pyrazole with a base to form the pyrazolate anion, which then acts as a nucleophile in a substitution reaction with a suitable alkyl halide, such as 1-halo-2-methyl-3-aminopropane (with the amine group appropriately protected). The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as pyrazolate is an ambident nucleophile. Steric hindrance at the N1 position of the pyrazole ring generally favors alkylation at the less sterically hindered N1 position.

Dynamics of Tautomeric Equilibria and Intramolecular Proton Transfer in Pyrazole-Containing Systems

Pyrazole and its derivatives are known for exhibiting prototropic annular tautomerism, where a proton can move between the two nitrogen atoms of the ring. For an unsubstituted pyrazole, this results in two identical, indistinguishable tautomers. nih.gov In solution, this interconversion is typically rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov For this compound, the N1 position is substituted, which locks the pyrazole ring and prevents this specific type of tautomerism.

However, the broader dynamics of proton transfer in pyrazole systems have been extensively studied through theoretical models. These investigations reveal several mechanisms for proton transfer, including single, double, and solvent-assisted pathways, each with different energy barriers. ias.ac.inias.ac.in

Single Proton Transfer: This intramolecular process involves the direct transfer of a proton from one nitrogen to the other within a single molecule. It has the highest activation energy. ias.ac.inias.ac.in

Double Proton Transfer: This intermolecular process occurs between two hydrogen-bonded pyrazole molecules (a dimer), where two protons are exchanged simultaneously. This pathway has a significantly lower activation energy compared to the single proton transfer. ias.ac.inias.ac.in

Solvent-Assisted Proton Transfer: Molecules like water or ammonia can act as a bridge, facilitating the proton transfer between the nitrogen atoms. This mechanism further reduces the activation energy. ias.ac.inias.ac.in

Computational studies using density functional theory (DFT) have quantified the activation energies for these processes in various substituted pyrazoles.

| Proton Transfer Mechanism | Computational Method | Activation Energy Range (kcal/mol) |

|---|---|---|

| Single Proton Transfer | B3LYP | 45.7 - 51.59 |

| Single Proton Transfer | MP2 | 49.4 - 53.96 |

| Double Proton Transfer (Dimer) | B3LYP | 17.51 - 19.36 |

| Water-Assisted Transfer | MP2 | 26.62 - 31.78 |

| Ammonia-Assisted Transfer | MP2 | 17.25 - 22.46 |

Analysis of Stereochemical Outcomes in Reaction Pathways

The compound this compound possesses a chiral center at the second carbon of the propane (B168953) chain. Consequently, it can exist as a pair of enantiomers, (R)-2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine and (S)-2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine. The synthesis of this compound without chiral control would result in a racemic mixture of these two enantiomers.

Achieving a stereoselective synthesis to produce a single enantiomer requires an asymmetric approach. One strategy involves the use of a chiral auxiliary. For instance, a chiral sulfinamide (like (R)- or (S)-tert-butanesulfinamide) can be condensed with an appropriate aldehyde to form a chiral sulfinyl imine. nih.gov A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish the desired stereocenter in the amine precursor. nih.gov

Another approach is to start from a chiral building block that already contains the desired stereocenter. For example, starting the N-alkylation of pyrazole with an enantiomerically pure precursor, such as (R)- or (S)-1-halo-2-methylpropan-3-amine (with the amine protected), would transfer that chirality to the final product. The stereochemical integrity at the chiral center is generally maintained during a standard SN2-type N-alkylation reaction.

Identification and Characterization of Reaction Intermediates and Transition States

The formation of the pyrazole ring itself is a cornerstone of heterocyclic synthesis, with the Knorr pyrazole synthesis being a classic and well-studied example. rsc.orgyoutube.com This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). rsc.org The mechanism proceeds through several identifiable intermediates.

Hydrazone Formation: The initial step is the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. rsc.org The regioselectivity of this initial attack can be influenced by the electronic and steric properties of the substituents on the dicarbonyl compound. rsc.org

Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group intramolecularly. This cyclization step leads to a five-membered heterocyclic intermediate, often a hydroxylpyrazolidine or a pyrazoline. rsc.orgcsic.es These intermediates have, in some cases, been isolated and characterized. rsc.org

Kinetic studies using transient flow methods have revealed that the mechanism can be more complex than previously thought, sometimes involving autocatalytic pathways and unexpected di-addition intermediates where two molecules of hydrazine react with the dicarbonyl substrate. rsc.org

Mechanistic Aspects of Ligand-Metal Interactions in Coordination Chemistry Formulations

Pyrazole and its derivatives are versatile ligands in coordination chemistry due to the presence of two nitrogen atoms with different electronic characteristics: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). researchgate.netchemrxiv.org When the N1 position is substituted, as in this compound, the pyridine-like N2 atom is the primary site for coordination to a metal center. chemrxiv.org

The subject molecule, this compound, is a bidentate ligand. It can coordinate to a metal ion through both the N2 atom of the pyrazole ring and the nitrogen atom of the terminal amine group. This chelation forms a stable six-membered ring with the metal center, which is thermodynamically favorable.

The coordination geometry and nuclearity of the resulting metal complexes depend on several factors, including the nature of the metal ion, the counter-anion, and the steric bulk of the ligand. researchgate.net Pyrazole-based ligands are known to form a wide variety of coordination complexes, from mononuclear to complex polynuclear structures. researchgate.net

Advanced Spectroscopic and Diffraction Characterization Methodologies in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the pyrazole (B372694) ring typically appear in the aromatic region of the spectrum. The aliphatic protons of the 2-methyl-propan-1-amine chain would appear at higher field (lower ppm values), with their chemical shifts and splitting patterns dictated by neighboring protons. The n+1 rule is instrumental in interpreting these splitting patterns, where 'n' is the number of adjacent non-equivalent protons docbrown.info. The amine (NH₂) protons often present as a broad singlet, and their signal can be confirmed by a deuterium oxide (D₂O) exchange experiment, which causes the signal to disappear from the spectrum docbrown.infodocbrown.info.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrazole ring would resonate at lower field, while the aliphatic carbons of the side chain would appear at a higher field. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyrazole H-5 | ~7.5 | d | ~2-3 | 1H |

| Pyrazole H-3 | ~7.4 | d | ~1-2 | 1H |

| Pyrazole H-4 | ~6.2 | t | ~2 | 1H |

| N-CH₂ (Propyl) | ~4.1 | m | - | 2H |

| CH₂-NH₂ | ~2.8 | m | - | 2H |

| CH(CH₃) | ~2.1 | m | - | 1H |

| NH₂ | ~1.5 (variable) | br s | - | 2H |

| CH-CH₃ | ~1.0 | d | ~6-7 | 3H |

Definitive Molecular Structure Determination via Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry. For pyrazole-containing compounds, X-ray diffraction has been successfully used to confirm molecular structures and analyze intermolecular interactions, such as hydrogen bonding nih.govspast.orgnih.gov.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. The resulting structural data would confirm the planarity of the pyrazole ring and the specific conformation of the this compound side chain in the crystalline state. Furthermore, this analysis reveals how molecules pack together in the crystal lattice, providing insight into non-covalent interactions that govern the solid-state properties. While a specific crystal structure for the title compound is not detailed in the available literature, the methodology is routinely applied to similar heterocyclic structures nih.govmdpi.commdpi.com.

| Parameter | Information Provided | Example from a Pyrazole Derivative nih.gov |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry elements present in the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 6.5482 Å, b = 12.609 Å, c = 16.606 Å |

| Bond Lengths | The precise distance between bonded atoms. | - |

| Bond Angles | The angle between three connected atoms. | - |

| Torsion Angles | The dihedral angle describing the conformation of a chain of four atoms. | N—C—C—C torsion angle = 153.6° |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high precision. This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₇H₁₃N₃), the monoisotopic mass is 139.110947 Da chemspider.com. HRMS analysis, often using techniques like Electrospray Ionization (ESI-TOF), would be expected to yield a protonated molecular ion [M+H]⁺ with an m/z value that matches the theoretical exact mass to within a few parts per million (ppm), thus confirming the molecular formula mdpi.com.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. By analyzing the masses of these fragments (MS/MS analysis), the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

| Ion | Formula | Predicted Exact Mass (m/z) | Possible Origin |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₄N₃⁺ | 140.1182 | Protonated molecular ion |

| [M-NH₂]⁺ | C₇H₁₁N₂⁺ | 123.0917 | Loss of the amino group radical |

| [C₄H₅N₂]⁺ | C₄H₅N₂⁺ | 81.0447 | Fragmentation yielding the methyl-pyrazolyl cation |

| [C₃H₈N]⁺ | C₃H₈N⁺ | 58.0651 | Cleavage at the bond adjacent to the pyrazole ring |

Application of Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, an IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups. The N-H bonds of the primary amine would produce distinct stretching vibrations. The C-H bonds in the aliphatic chain and the pyrazole ring would also have characteristic stretching and bending frequencies. The pyrazole ring itself would exhibit a series of C=C and C=N stretching vibrations, which are often observed in the 1600-1400 cm⁻¹ region mdpi.comresearchgate.net. This technique serves as a rapid and reliable method for confirming the presence of the expected functional moieties within the molecular structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3250 (typically two bands) |

| Amine (N-H) | Scissoring Bend | 1650 - 1580 |

| Aliphatic (C-H) | Stretch | 2960 - 2850 |

| Pyrazole Ring (C-H) | Stretch | 3100 - 3000 |

| Pyrazole Ring (C=N, C=C) | Ring Stretch | 1600 - 1450 |

| Alkyl (C-N) | Stretch | 1250 - 1020 |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Methods) on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental for determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict molecular geometries with high accuracy. eurasianjournals.com

For pyrazole (B372694) derivatives, DFT, particularly with the B3LYP functional and basis sets like 6-31G* or 6-311++G**, is a common choice for geometry optimization. kashanu.ac.irresearchgate.netresearchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule. The output provides precise data on bond lengths, bond angles, and dihedral angles. While specific computational studies on 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine are not extensively documented in the literature, the expected geometric parameters can be inferred from studies on similar pyrazole-containing structures. nih.govrdd.edu.iq The pyrazole ring is expected to be planar, reflecting its aromatic character, while the propan-1-amine side chain will exhibit conformational flexibility. rdd.edu.iq

Table 1: Representative Calculated Geometric Parameters for this compound (Hypothetical Data Based on Similar Structures)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | N1-N2 (pyrazole) | ~1.35 Å |

| N2-C3 (pyrazole) | ~1.34 Å | |

| C3-C4 (pyrazole) | ~1.42 Å | |

| C4-C5 (pyrazole) | ~1.37 Å | |

| C5-N1 (pyrazole) | ~1.36 Å | |

| N1-C(propyl) | ~1.47 Å | |

| C-C (propyl) | ~1.54 Å | |

| C-N (amine) | ~1.46 Å | |

| Bond Angle | C5-N1-N2 (pyrazole) | ~112° |

| N1-N2-C3 (pyrazole) | ~105° | |

| N2-C3-C4 (pyrazole) | ~111° | |

| C3-C4-C5 (pyrazole) | ~106° | |

| C4-C5-N1 (pyrazole) | ~106° |

Note: These values are illustrative and based on typical results for pyrazole derivatives from computational studies. rdd.edu.iq

Beyond geometry, these methods also elucidate the electronic structure, providing information on charge distribution through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, and generating molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net MEP maps are particularly useful as they visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interaction patterns.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. nih.gov The spatial distribution and energies of these orbitals are critical for predicting how a molecule will interact with other reagents. mdpi.com

For pyrazole derivatives, DFT calculations show that the HOMO and LUMO are often distributed across the pyrazole ring and adjacent substituents. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and kinetically less stable, implying higher chemical reactivity. nih.govjcsp.org.pk

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. asrjetsjournal.orgasrjetsjournal.org These descriptors, derived from conceptual DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.govresearchgate.net

Table 2: Key Global Reactivity Descriptors Derived from FMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These parameters are invaluable for comparing the reactivity of different pyrazole derivatives and predicting their behavior in chemical reactions. asrjetsjournal.orgasrjetsjournal.org

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry offers the ability to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the transformation. This involves mapping the potential energy surface (PES) of the reacting system. Key points on the PES include the reactants, products, any intermediates, and, crucially, the transition states (TS).

For a reaction involving this compound, such as the N-alkylation of the pyrazole ring, computational methods can be used to:

Locate Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. DFT calculations can optimize the geometry of the TS.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state is the activation energy. wuxiapptec.com A lower activation energy implies a faster reaction rate. For pyrazole alkylation, calculations can determine the relative activation energies for reaction at the N1 versus the N2 position, thus predicting the regioselectivity of the reaction. wuxiapptec.comresearchgate.net

Determine Reaction Enthalpies (ΔH): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Visualize Reaction Pathways: Using methods like Intrinsic Reaction Coordinate (IRC) calculations, the entire path from reactants through the transition state to products can be traced, confirming that the located TS correctly connects the intended species.

For example, a study on the N-alkylation of a pyrazole with N-methyl chloroacetamide found that DFT calculations could accurately predict the observed N2 selectivity by identifying a stabilizing hydrogen bond in the N2 transition state, which lowered its activation energy by 3 kcal/mol compared to the N1 transition state. wuxiapptec.com Similar approaches could be applied to understand reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.com MD applies classical mechanics to simulate the movement of atoms and molecules, providing a "movie" of molecular motion. This is particularly useful for flexible molecules like this compound.

Key applications of MD for this compound include:

Conformational Analysis: The propan-1-amine side chain has several rotatable bonds. MD simulations can explore the vast conformational space available to this side chain, identifying the most populated and lowest energy conformations. eurasianjournals.comresearchgate.net This is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules.

Solvation and Intermolecular Interactions: MD simulations explicitly model the surrounding environment, such as water molecules. This allows for a detailed analysis of intermolecular interactions, particularly hydrogen bonds. nih.gov For this compound, MD can show how the primary amine group and the pyrazole nitrogen atoms act as hydrogen bond donors and acceptors with solvent molecules. nih.govresearchgate.net

Binding Stability: If the molecule is part of a larger complex (e.g., bound to a protein), MD simulations can assess the stability of the binding pose over time, calculating metrics like the root-mean-square deviation (RMSD) to see how much the molecule's position fluctuates. nih.govnih.gov

These simulations provide insights that are not accessible from static calculations, revealing the flexibility and interaction dynamics that govern the molecule's behavior in a realistic environment. researchgate.net

Theoretical Insights into Tautomerism and Isomerism Energetics of Pyrazole Systems

Unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring, a phenomenon known as annular tautomerism. nih.govresearchgate.net For 3-substituted pyrazoles, this leads to an equilibrium between the 3-substituted and 5-substituted forms. The relative stability of these tautomers is a critical aspect of their chemistry, as it can influence their reactivity and biological activity. nih.gov

Quantum chemical calculations are exceptionally well-suited to study tautomeric equilibria. nih.gov By calculating the total electronic energy (and Gibbs free energy) of each tautomer, the more stable form can be identified. kashanu.ac.irresearchgate.net Studies on a wide range of pyrazole derivatives have revealed several key factors that influence tautomer stability:

Substituent Effects: The electronic nature of the substituents on the pyrazole ring has a profound effect. Electron-withdrawing groups tend to favor one tautomer, while electron-donating groups favor the other. nih.govresearchgate.net

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. kashanu.ac.ir Solvents can stabilize one tautomer over another through specific interactions like hydrogen bonding. Computational models can account for this by using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. nih.govresearchgate.net

Intramolecular Interactions: The possibility of forming an intramolecular hydrogen bond in one tautomer can be a powerful stabilizing factor. nih.gov

Theoretical calculations have shown that for pyrazole itself, the gas-phase activation energy for the intramolecular proton transfer is very high (around 50 kcal/mol), but this barrier is significantly lowered in the presence of solvent molecules like water, which can facilitate the proton transfer through a hydrogen-bonded network. nih.govresearchgate.net

Role in Advanced Chemical Synthesis and Materials Science Research

Strategic Applications as a Building Block in Complex Heterocyclic Synthesis

The pyrazole-alkylamine framework is a privileged scaffold in medicinal chemistry and materials science due to the diverse biological and physicochemical properties of pyrazole-containing compounds. The amine functionality in 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into more elaborate heterocyclic structures.

Synthesis of Polycyclic and Fused Heterocyclic Frameworks

The dual functionality of this compound makes it an ideal precursor for the synthesis of polycyclic and fused heterocyclic systems. The primary amine can participate in cyclization reactions with various electrophiles to form new rings, while the pyrazole (B372694) moiety can be involved in subsequent annulation reactions or act as a directing group.

Researchers have successfully employed similar pyrazoline-based compounds to construct tricyclic fused frameworks. For instance, the reaction of exocyclic α,β-unsaturated ketones with hydrazines is a well-established method for synthesizing tricyclic fused pyrazolines. Similarly, (Z)-3-arylidene-1-thioflavanones react with hydrazines to yield 2,3,3a,4-tetrahydro-3-aryl-4-phenylbenzothiopyrano[4,3-c]pyrazoles. These strategies highlight the potential of using the amine group in this compound to initiate condensation and cyclization cascades, leading to novel and complex polycyclic structures.

The synthesis of pyrazole-fused systems is a significant area of research, with applications ranging from pharmaceuticals to materials. Methodologies such as the Vilsmeier-Haack reaction on hydrazones or multicomponent reactions provide efficient routes to functionalized pyrazoles that can be further elaborated into fused systems like pyrazolo[1,5-a]pyrimidines. The this compound scaffold can be envisioned as a key component in divergent synthesis strategies, where the amine is first functionalized and then cyclized to generate diverse sp3-rich heterocyclic frameworks.

Representative Reactions for Fused Heterocycle Synthesis

| Starting Material Class | Reagent | Resulting Framework | Reference |

|---|---|---|---|

| Exocyclic α,β-unsaturated ketones | Hydrazine (B178648) | Tricyclic fused pyrazolines | |

| (Z)-3-Arylidene-1-thioflavanones | Phenylhydrazine | Benzothiopyrano[4,3-c]pyrazoles | |

| 5-Aminopyrazoles | β-Enaminones | Pyrazolo[1,5-a]pyrimidines |

Construction of Macrocyclic and Supramolecular Assemblies Incorporating Pyrazole-Amine Subunits

The formation of macrocycles and supramolecular assemblies relies on molecules capable of specific and directional interactions. The pyrazole and amine groups in this compound are excellent candidates for participating in hydrogen bonding, metal coordination, and host-guest interactions, which are the driving forces for self-assembly.

Macrocyclic structures can be formed by linking two or more this compound units through appropriate spacer molecules that react with the amine functionalities. The resulting macrocycle would feature inwardly directed pyrazole rings, creating a cavity capable of binding metal ions or small organic molecules. The use of macrocyclic complexes as building blocks is a powerful strategy in metallo-supramolecular chemistry, allowing for the construction of intricate architectures like catenanes and rotaxanes.

In supramolecular chemistry, non-covalent interactions are harnessed to build large, ordered structures. The pyrazole N-H can act as a hydrogen bond donor, while the pyridine-type nitrogen is a hydrogen bond acceptor. These interactions, coupled with the potential for metal coordination, allow pyrazole-amine subunits to direct the assembly of complex supramolecular structures. For example, hyaluronic acid, a polymer rich in functional groups, has been used to create macrocyclic supramolecular assemblies for biomedical applications through host-guest interactions and hydrogen bonding. A similar approach could be employed with polymers functionalized with this compound to create novel functional materials.

Development of Novel Synthetic Methodologies Leveraging Pyrazole-Alkylamine Scaffolds

The unique reactivity of the pyrazole-alkylamine scaffold has spurred the development of new synthetic methods. These methodologies often take advantage of the bifunctional nature of the molecule to achieve efficient and selective transformations. Green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy-efficient techniques like microwave or ultrasound irradiation, are increasingly being applied to the synthesis of pyrazole derivatives.

Multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. The primary amine of this compound makes it an excellent substrate for MCRs, such as the Ugi or Passerini reactions, to generate libraries of complex pyrazole-containing molecules. For instance, pyrano[2,3-c]pyrazoles have been synthesized efficiently through one-pot, multicomponent strategies.

Furthermore, the pyrazole ring itself can be synthesized through various modern techniques, including [3+2] cycloaddition reactions or condensation of 1,3-dicarbonyl compounds with hydrazines, followed by the introduction of the methyl-propan-1-amine side chain. The development of catalytic systems, including ligand-free or heterogeneous catalysts, has further improved the efficiency and sustainability of these synthetic routes.

Precursor in Ligand Design for Advanced Catalysis and Coordination Chemistry

The combination of a soft pyrazole donor and a hard amine donor makes this compound an excellent candidate for designing hemilabile ligands. These ligands can coordinate to a metal center through both donor atoms, but one (typically the amine) can dissociate to open a coordination site for a substrate, facilitating a catalytic cycle. This property is highly sought after in the design of catalysts for organic synthesis and polymerization.

Design and Evaluation of Pyrazole-Derived Organocatalysts

While the primary application of pyrazole-amine ligands is in metal-based catalysis, the scaffold itself has potential in organocatalysis. The primary amine can be readily converted into a variety of organocatalytic motifs, such as thioureas, squaramides, or secondary amines, which are known to activate substrates through hydrogen bonding or by forming iminium/enamine intermediates.

The pyrazole unit can play a crucial role by influencing the steric and electronic environment of the catalytic center. It can also participate in non-covalent interactions with the substrate or transition state, enhancing enantioselectivity. Although specific examples utilizing this compound as an organocatalyst precursor are not yet prominent in the literature, the modular nature of the scaffold makes it an attractive platform for developing new classes of asymmetric organocatalysts. The design of such catalysts often involves creating a well-defined chiral pocket around the active site, a goal to which the substituted propanamine backbone is well-suited.

Synthesis of Metal Complexes and Their Catalytic Activity Studies (e.g., Catecholase Mimicry)

The ability of pyrazole-based ligands to form stable complexes with a wide range of transition metals is well-documented. The this compound ligand can act as a bidentate N,N'-donor, forming a stable six-membered chelate ring upon coordination to a metal ion. The resulting metal complexes have shown promise in various catalytic applications.

One area of significant interest is the development of synthetic mimics of metalloenzymes. For example, copper complexes are widely studied for their ability to mimic the activity of catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. The catalytic activity of these complexes is highly dependent on the coordination geometry and electronic properties of the metal center, which are dictated by the ligand framework.

Protic pyrazole ligands, where the N-H proton can be involved in the reaction mechanism, have been incorporated into pincer-type complexes. These complexes have demonstrated reactivity involving metal-ligand cooperation, where the pyrazole N-H group acts as a proton shuttle or participates in hydrogen bonding to activate a substrate. Iron(III) complexes with pyrazolyl-s-triazine ligands have also shown enhanced antimicrobial activities compared to the free ligands, highlighting the synergistic effect of metal coordination. While specific studies on the catecholase mimicry of this compound complexes are limited, the fundamental properties of the ligand scaffold suggest it is a promising candidate for creating biomimetic catalysts.

Catalytic Applications of Pyrazole-Based Metal Complexes

| Metal | Ligand Type | Application | Finding | Reference |

|---|---|---|---|---|

| Cobalt | 3-methyl-1H-pyrazole-4-carboxylic acid | Oxygen Evolution/Reduction Reaction (OER/ORR) | Exhibited excellent bifunctional catalytic activity for OER and ORR. | |

| Iron | Protic pincer-type pyrazole | Hydrazine Disproportionation | The pyrazole NH group promotes heterolytic N-N bond cleavage. | |

| Copper | Silica gel-bound enaminones | [3+2] Cycloadditions | Acted as a suitable heterogeneous catalyst for regioselective synthesis. |

Utilization as a Scaffold in Rational Design for Target-Oriented Synthesis in Research

The compound this compound serves as a significant scaffold in advanced chemical synthesis, particularly in the rational design of molecules for target-oriented synthesis. Its utility stems from the unique combination of its structural features: the aromatic pyrazole ring, a flexible alkylamine side chain, and a chiral center. This combination provides a versatile platform for creating diverse libraries of compounds with specific biological targets in mind, especially in the field of medicinal chemistry.

The pyrazole nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net This is due to its metabolic stability, synthetic accessibility, and its ability to act as a bioisostere for other functional groups, enhancing drug-like properties. nih.govmdpi.com The pyrazole ring itself is a critical pharmacophore in numerous FDA-approved drugs, where it often engages in crucial hydrogen bonding and π-π stacking interactions within the binding sites of biological targets like protein kinases. nih.govresearchgate.net

In the context of this compound, the scaffold can be deconstructed into three key components that are exploited in rational design:

The 1H-Pyrazole Ring: This aromatic heterocycle acts as a versatile anchor or pharmacophore. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, a critical feature for binding to protein targets. For instance, in the design of protein kinase inhibitors, the pyrazole moiety frequently forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. mdpi.comnih.gov

The Propan-1-amine Linker: The three-carbon chain provides flexibility, allowing the pyrazole core and any additional functional groups to adopt an optimal orientation within a complex binding site. The primary amine group is a particularly valuable functional handle. It allows for straightforward synthetic modification, enabling the attachment of a wide array of functional groups (e.g., through amidation or reductive amination) to explore the chemical space around a target. This amine can also be protonated under physiological conditions, forming charged interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a target protein, as demonstrated in the design of p38 MAP kinase inhibitors. nih.gov

The 2-Methyl Group: The methyl group introduces a chiral center into the scaffold. This is of paramount importance in modern drug design, as stereochemistry often dictates the potency and selectivity of a drug molecule. Enantiomers of a compound can have vastly different biological activities and metabolic profiles. The presence of this methyl group allows researchers to probe specific hydrophobic pockets within a target's binding site, potentially leading to enhanced binding affinity and, crucially, selectivity for the desired target over off-targets.

Rational drug design often involves iterative cycles of design, synthesis, and biological testing to refine a molecule's structure for optimal activity and properties. The this compound scaffold is an ideal starting point for such campaigns. For example, in the development of targeted cancer therapies, researchers might begin with this scaffold and systematically modify it. nih.gov The amine group could be acylated with various carboxylic acids to generate a library of amides, while different substituents could be introduced onto the pyrazole ring to explore structure-activity relationships (SAR).

The table below illustrates the principles of rational design using pyrazole-based scaffolds, showing how structural modifications can significantly impact inhibitory activity against specific protein kinase targets. While not starting from the exact title compound, these examples demonstrate the strategic approach for which this compound is a suitable scaffold.

| Target | Scaffold/Lead Compound | Rational Modification | Resulting Compound/Series | Observed Activity (IC50) | Reference |

|---|---|---|---|---|---|

| p38 MAP Kinase | Pyrazole with phenyl and pyridinyl groups | Introduction of a basic nitrogen on a side chain to interact with Asp112 residue in the binding pocket. | Optimized pyrazole inhibitor (SC-806) | Potent inhibition and efficacy in animal models of rheumatic disease. | nih.gov |

| VEGFR-2 | 3-phenyl-1H-pyrazol-5(4H)-one scaffold | Introduction of a 4-(4-fluorophenyl)hydrazono moiety at the 4-position of the pyrazole ring. | Compound 3i | 8.93 nM (nearly 3-fold more active than Sorafenib) | rsc.org |

| Akt1 Kinase | Thiophene-2-carboxamide lead | Bioisosteric replacement of a 2-aminopyrimidine (B69317) fragment with a pyrazole ring to improve effect. | Afuresertib (GSK2110183) | Ki = 0.08 nM | mdpi.comnih.gov |

| CDK9 | Hit compound from library screening | Scaffold hopping and bioisosterism strategies, leading to a pyrazole-based structure. | Compound 37 | 5.41 nM | nih.gov |

These research findings underscore the power of using a well-designed scaffold in target-oriented synthesis. nih.govnih.gov The structural attributes of this compound make it a highly valuable building block for the rational design of new therapeutic agents, enabling systematic exploration of chemical space to achieve high potency and selectivity for a wide range of biological targets. nih.govrsc.org

Future Research Directions and Emerging Academic Applications

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous organic solvents, and generate considerable waste. benthamdirect.comresearchgate.net The future synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is increasingly focused on aligning with the principles of green chemistry to develop more environmentally benign and economically viable methods. researchgate.net Key areas of exploration include the use of microwave irradiation and ultrasonication, which can significantly reduce reaction times from hours or days to mere minutes. mdpi.comresearchgate.net

The adoption of green solvents, particularly water, is a primary objective in developing sustainable synthetic protocols for pyrazole derivatives. researchgate.net Furthermore, research into solvent-free reaction conditions, such as grinding or reactions on solid supports like montmorillonite K-10, offers a path to minimize the use of volatile organic compounds. researchgate.netnih.gov The development and application of recyclable catalysts are also central to these efforts, aiming to improve atom economy and reduce waste streams. nih.gov These modern approaches emphasize operational simplicity, efficiency, and environmental responsibility, representing a significant shift from conventional methods. benthamdirect.comnih.gov

| Parameter | Conventional Synthesis Methods | Potential Green Chemistry Approaches |

|---|---|---|

| Energy Source | Traditional heating (e.g., oil baths) | Microwave irradiation, Ultrasonication researchgate.net |

| Solvents | Volatile organic solvents (VOCs) | Green solvents (e.g., water), or solvent-free conditions benthamdirect.comresearchgate.net |

| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes) mdpi.com |

| Catalysts | Often stoichiometric, non-recyclable reagents | Recyclable and heterogeneous catalysts nih.gov |

| Work-up | Often requires extensive purification (e.g., chromatography) | Simplified work-up procedures researchgate.net |

Advanced Computational Modeling for Structure-Property Relationship Prediction and Virtual Screening in Research

Advanced computational modeling is a pivotal tool for accelerating research into this compound by predicting its physicochemical properties and potential biological activities before engaging in extensive laboratory work. researchgate.net Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are employed to understand the electronic structure, molecular geometry, and how structural modifications might influence the compound's function. researchgate.netdntb.gov.ua

Molecular docking simulations can predict the binding modes of this compound with various biological targets, such as enzymes or receptors, providing insights into its potential as a pharmacological probe. nih.gov These in silico studies help in the virtual screening of libraries of related pyrazole derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising predicted profiles. researchgate.net This computational-first approach not only saves time and resources but also deepens the fundamental understanding of the structure-property relationships governing the behavior of this class of molecules. researchgate.netdntb.gov.ua

| Computational Method | Predicted Properties and Applications |

|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational frequencies, reactivity indices. dntb.gov.ua |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular descriptors; helps in designing new analogs with enhanced activity. researchgate.net |

| Molecular Docking | Predicts the preferred orientation and binding affinity of the molecule to a specific biological target. nih.gov |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution to predict how the molecule will interact with biological receptors. researchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to have a desired biological activity. |

Integration into Automated and High-Throughput Synthesis Platforms

The structural scaffold of this compound is well-suited for integration into automated and high-throughput synthesis platforms. nih.gov Such platforms, including the use of flow chemistry, enable the rapid and efficient production of a large library of analogs, which is crucial for systematic structure-activity relationship (SAR) studies. nih.govnih.gov Automated synthesis allows for precise control over reaction parameters, leading to improved reproducibility and scalability. whiterose.ac.uk

By functionalizing the pyrazole core or the amine group, researchers can generate diverse compound arrays with varying physicochemical properties. whiterose.ac.uk This high-throughput approach, when combined with rapid biological screening, significantly accelerates the discovery of novel lead compounds for various research applications. nih.govwhiterose.ac.uk Flow chemistry, in particular, offers enhanced safety for handling potentially hazardous reagents and allows for streamlined multi-step syntheses with minimal manual intervention. nih.gov

| Feature | Benefit in Research and Development |

|---|---|

| Rapid Library Generation | Enables efficient exploration of structure-activity relationships (SAR). nih.gov |

| Miniaturization | Reduces consumption of reagents and solvents, lowering costs. |

| Precise Process Control | Improves reaction consistency, yield, and purity. whiterose.ac.uk |

| Flow Chemistry Integration | Allows for safe handling of unstable intermediates and enables multi-step, continuous production. nih.gov |

| Accelerated Discovery | Shortens the timeline from initial design to the identification of lead compounds. whiterose.ac.uk |

Potential Applications in Functional Material Development (e.g., Polymeric Scaffolds, Responsive Materials)

The bifunctional nature of this compound, possessing both a nucleophilic amine and a coordinating pyrazole ring, makes it an attractive building block for functional materials. The primary amine group can serve as a reactive site for polymerization or for grafting onto existing polymer backbones to create novel polymeric scaffolds. These scaffolds could find use in areas such as drug delivery or tissue engineering.

The pyrazole moiety is known for its ability to coordinate with metal ions, opening up possibilities for creating responsive materials. rsc.org For instance, polymers incorporating this compound could exhibit changes in their physical properties (e.g., swelling, color, or solubility) in response to the presence of specific metal ions. This could lead to the development of new sensors or smart materials. The pyrazole ring itself is a versatile scaffold in polymer chemistry, and its incorporation can impart specific thermal or photophysical properties to the resulting materials. mdpi.com

| Functional Group | Potential Application in Materials Science | Resulting Material Type |

|---|---|---|

| Primary Amine (-NH₂) | Site for polymerization; covalent attachment to surfaces or polymer backbones. | Polymeric Scaffolds, Surface-Modified Materials |